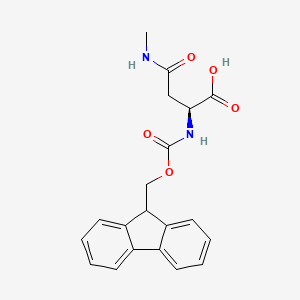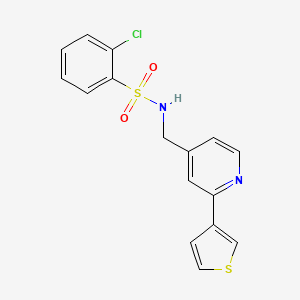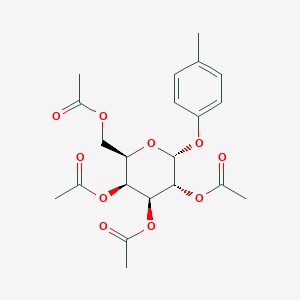
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine (1-B-4-2-B-6-MPP) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 91-93°C. 1-B-4-2-B-6-MPP is a synthetic compound that has been used in recent years for a variety of scientific research applications, including as a ligand for the study of protein-protein interactions, as a reagent for the synthesis of new compounds, and for the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Large-Scale Synthesis Techniques : The compound has been utilized in large-scale synthesis processes, notably as an intermediate in the production of bioactive molecules. A study demonstrates its involvement in a 1,3-dipolar cycloaddition reaction, highlighting its utility in complex organic synthesis procedures (Kotian et al., 2005).
Chemical Properties and Characterization
- Study of Intervalence Transitions : Research into the intervalence charge-transfer (IVCT) band of compounds similar to 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine sheds light on its electronic properties and potential applications in mixed-valence molecular systems (Barlow et al., 2005).
Catalytic and Synthetic Applications
- Catalysis and Structural Chemistry : The compound's derivatives are used in catalytic processes, particularly in asymmetric Grignard cross-coupling reactions. This indicates its potential as a ligand in catalytic systems, contributing to enantioselective synthesis (Nagel & Nedden, 1997).
Biochemical Applications
- Inhibitor Synthesis : The compound has been utilized in the synthesis of inhibitors like N-Acetylglucosaminidase, showing its relevance in the development of bioactive agents and potential therapeutic applications (Schumacher-Wandersleb et al., 1994).
Complex Formation and Analysis
- Formation of Complexes with Metals : Studies have shown that derivatives of this compound can form complexes with metals, such as cobalt, which are significant in understanding coordination chemistry and potential applications in materials science (Amirnasr et al., 2002).
Conformational Studies
- Conformational Analysis : Research into the conformations of similar pyrrolidine derivatives provides insights into the spatial arrangement and potential interactions of this compound, important for understanding its chemical behavior and applications in molecular design (Oida et al., 1970).
Eigenschaften
IUPAC Name |
1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTTQCTVKZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

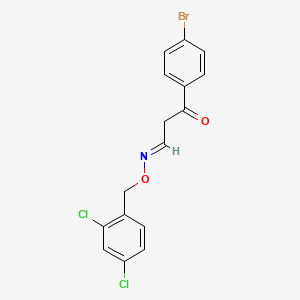
![Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2420405.png)

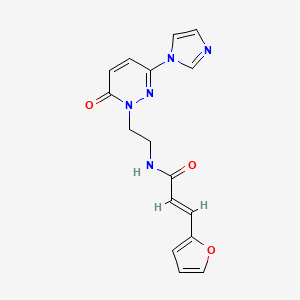
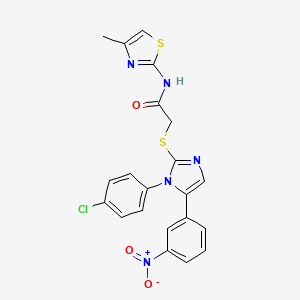
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
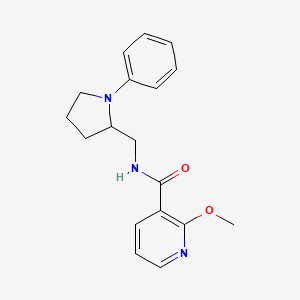
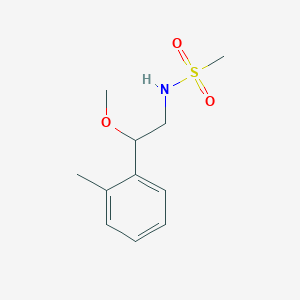
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
